This compound is typically synthesized in laboratories and is not commonly found in nature. It is classified under organic compounds, specifically as an indole derivative due to its structural framework. The molecular formula for 4-Fluoro-2-phenylindoline is .
The synthesis of 4-Fluoro-2-phenylindoline generally involves several key steps:
The molecular structure of 4-Fluoro-2-phenylindoline can be represented as follows:
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3F
This indicates that the compound consists of a phenyl group attached to an indole structure, with a fluorine substituent at the 4-position. The presence of the fluorine atom contributes to the compound's unique properties, influencing both its physical and chemical behavior .
4-Fluoro-2-phenylindoline undergoes various chemical reactions:
These reactions are significant for modifying the compound's structure for various applications.
The mechanism of action for 4-Fluoro-2-phenylindoline involves its interaction with specific molecular targets:
This interaction suggests potential therapeutic applications in medicinal chemistry.
The physical properties of 4-Fluoro-2-phenylindoline include:
Chemical properties include:
These properties are crucial for its handling in laboratory settings.
4-Fluoro-2-phenylindoline has several notable applications:
These applications highlight its relevance across various scientific disciplines.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: